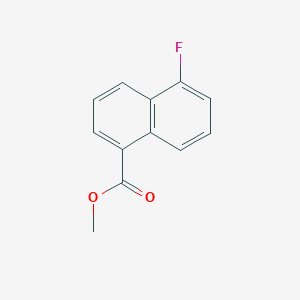

methyl 5-fluoronaphthalene-1-carboxylate

Description

Properties

Molecular Formula |

C12H9FO2 |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

methyl 5-fluoronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H9FO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 |

InChI Key |

DODOKFYBUFRDNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoronaphthalene-1-carboxylate typically involves the esterification of 5-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 5-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Reduction: 5-fluoronaphthalene-1-methanol.

Oxidation: 5-fluoronaphthalene-1,4-dione or other oxidized products.

Scientific Research Applications

Methyl 5-fluoronaphthalene-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Potential use in the synthesis of fluorinated pharmaceutical compounds, which often exhibit enhanced biological activity and metabolic stability.

Chemical Biology: Utilized in the study of fluorinated analogs of biologically active compounds to understand their interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 5-fluoronaphthalene-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, the presence of the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 4-Fluoronaphthalene-1-Carboxylate

The positional isomer methyl 4-fluoronaphthalene-1-carboxylate differs only in the fluorine substitution at the 4-position instead of the 5-position. Key comparisons include:

- Molecular Weight and Purity : Both isomers share identical molecular weights (C₁₂H₉FO₂; ~220.20 g/mol), but purity and synthetic yields may vary depending on fluorination methods.

- Reactivity: The 4-fluoro isomer may exhibit distinct electronic effects due to altered resonance stabilization of the carboxylate group.

Non-Fluorinated Analogs: Methyl Naphthalene Carboxylates

Compounds like methyl 1-naphthalenecarboxylate lack fluorine substitution, leading to differences in:

- Polarity: The electronegative fluorine in methyl 5-fluoronaphthalene-1-carboxylate increases polarity, enhancing solubility in polar solvents compared to non-fluorinated analogs.

- Stability : Fluorination may reduce susceptibility to oxidative degradation, a property critical for applications requiring long-term stability .

Alkyl-Substituted Naphthalenes: 1-Methylnaphthalene and 2-Methylnaphthalene

These compounds, highlighted in the 2024 Toxicological Profile , differ in substitution patterns but provide context for environmental and toxicological behavior:

- Toxicity: 1-Methylnaphthalene and 2-methylnaphthalene are associated with respiratory and hepatic effects in mammals.

- Environmental Persistence : Fluorinated esters are typically more resistant to microbial degradation than alkyl-substituted naphthalenes, leading to longer environmental half-lives .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| This compound | C₁₂H₉FO₂ | ~220.20 | Not available | High polarity, fluorinated aromatic ester |

| Methyl 4-fluoronaphthalene-1-carboxylate | C₁₂H₉FO₂ | ~220.20 | Not available | Ortho-fluorine effects on reactivity |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 90-12-0 | Volatile, hydrophobic |

Table 2. Toxicity Profiles

| Compound | Key Toxicological Effects | Environmental Behavior |

|---|---|---|

| This compound | Potential hepatic metabolism (inferred) | High persistence, low volatility |

| 1-Methylnaphthalene | Respiratory irritation, hepatotoxicity | Moderate persistence, high volatility |

Research Findings and Implications

- Synthetic Applications : The fluorine atom in this compound may facilitate regioselective reactions in drug synthesis, as seen in fluorinated intermediates for kinase inhibitors .

- Environmental Impact: Compared to non-fluorinated naphthalenes, fluorinated esters require specialized degradation strategies, highlighting the need for targeted bioremediation studies .

Biological Activity

Methyl 5-fluoronaphthalene-1-carboxylate is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a carboxylate group attached to a naphthalene ring. The molecular formula is C12H9O2F, with a CAS number of 1763-26-4. The fluorine atom's electron-withdrawing nature significantly influences the compound's reactivity and interaction with biological systems, which may enhance its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom can modulate the compound's binding affinity and selectivity for these targets. Specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, potentially altering signaling pathways that influence cell proliferation and apoptosis.

These interactions are crucial for its application in drug design, particularly in developing fluorinated pharmaceutical compounds that exhibit enhanced biological activity .

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the naphthalene ring.

- Carboxylation Reactions : Employing carbon dioxide or carboxylic acids in the presence of suitable catalysts to form the carboxylate group.

These methods highlight the compound's versatility as a building block in organic synthesis, allowing for the creation of derivatives with potentially improved biological properties .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For example, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that certain derivatives exhibited selective cytotoxicity against mesenchymal cancer cells while sparing normal cells .

Biodegradation Studies

The biodegradation of organofluorine compounds like this compound has also been explored. Research indicates that the position of the fluorine atom significantly affects the compound's biodegradability. For instance, studies have shown that microbial metabolism can lead to the formation of less toxic metabolites, suggesting potential environmental implications for compounds containing fluorine .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| This compound | 1763-26-4 | Anticancer activity; enzyme inhibition |

| Methyl 2-fluoronaphthalene-1-carboxylate | 1524-20-5 | Different reactivity profile; potential anticancer |

| Methyl 8-bromo-3-fluoro-naphthalene-1-carboxylate | 154706593 | Varied biological activity due to bromine presence |

Q & A

Basic: What are the standard synthetic routes for methyl 5-fluoronaphthalene-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification of 5-fluoronaphthalene-1-carboxylic acid with methanol using acid catalysts (e.g., sulfuric acid). Key factors influencing yield include:

- Catalyst concentration : Higher acid concentrations accelerate esterification but may increase side reactions.

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but require reflux setups to prevent methanol evaporation.

- Purification : Column chromatography or recrystallization is used to isolate the ester from unreacted starting materials.

For optimization, employ fractional factorial designs to test variables like molar ratios, temperature, and catalyst type simultaneously .

Advanced: How can factorial design methodologies improve the synthesis of this compound?

Answer:

A 2<sup>k</sup> factorial design can systematically evaluate interactions between variables (e.g., temperature, catalyst loading, reaction time). For example:

- Factors : Catalyst (H2SO4 vs. p-toluenesulfonic acid), temperature (70°C vs. 90°C).

- Responses : Yield, purity (HPLC), and reaction time.

Statistical tools like ANOVA identify significant factors, enabling targeted optimization while minimizing experimental runs .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation pathways.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities (>99% purity is typical for research-grade material) .

Advanced: How should researchers assess the risk of bias in toxicological studies involving this compound?

Answer:

Use standardized risk-of-bias (RoB) questionnaires, such as:

- Randomization : Was dose allocation randomized? (e.g., Table C-7 in ).

- Blinding : Were researchers blinded to exposure groups during data collection?

- Outcome reporting : Were all measured outcomes disclosed (e.g., Table C-6)?

Studies with high RoB should be weighted lower in meta-analyses .

Basic: What systemic toxicological effects are associated with this compound exposure?

Answer:

Animal studies on naphthalene derivatives report:

- Hepatic effects : Elevated liver enzymes (ALT, AST) at high doses.

- Respiratory effects : Inflammation in rodent airway epithelia.

- Dermal irritation : Mild to moderate irritation in dermal exposure models.

Human data are limited; prioritize in vitro assays (e.g., hepatocyte viability) for preliminary risk assessment .

Advanced: How can contradictions in toxicity data across studies be resolved?

Answer:

Follow systematic review frameworks (e.g., ATSDR’s 8-step process in ):

Data extraction : Standardize endpoints (e.g., hepatic enzyme levels) using Table C-2 templates.

Confidence rating : Rate evidence quality using criteria like study design and reproducibility.

Weight-of-evidence : Prioritize studies with low RoB and consistent dose-response trends.

Conflicting results may indicate species-specific metabolism or exposure route differences .

Advanced: What methodological approaches are used to detect this compound in environmental samples?

Answer:

- Sample preparation : Solid-phase extraction (SPE) for water/soil matrices.

- Detection : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for fluorine-specific sensitivity.

- Biomonitoring : Metabolite profiling in urine (e.g., fluorinated naphthoic acids) via LC-MS/MS .

Advanced: How can computational methods predict the biological interactions of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- Molecular dynamics (MD) : Simulate binding stability over time (50–100 ns trajectories).

- QSAR models : Corrogate structural features (e.g., fluorine substitution) with toxicity endpoints (e.g., IC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.